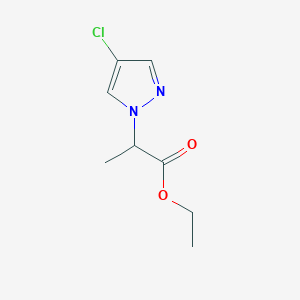

ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate

Description

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is a pyrazole-based ester compound characterized by a chloro substituent at the 4-position of the pyrazole ring and an ethyl propanoate side chain. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability . The chloro substituent in this compound enhances its stability and influences electronic properties, making it a valuable intermediate in synthesis .

Properties

IUPAC Name |

ethyl 2-(4-chloropyrazol-1-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6(2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEOASZSAMFAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)N1C=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-chloro-1H-pyrazole with ethyl 2-bromoacetate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to yield the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

The substitution pattern on the pyrazole ring significantly impacts physicochemical properties and reactivity. Key analogs include:

*Calculated molecular weights based on formula.

- Electronic Effects: The chloro group (4-Cl) in the target compound is electron-withdrawing, reducing the pyrazole ring’s electron density compared to the amino (4-NH₂) analog, which is electron-donating. This difference affects reactivity in electrophilic substitution or metal-catalyzed reactions .

- Functional Group Utility: Iodo-substituted derivatives (e.g., 4-I) are pivotal in Suzuki-Miyaura cross-coupling reactions, whereas the amino group (4-NH₂) facilitates condensation or amidation reactions .

Variations in the Ester Group

The ester moiety (ethyl vs. methyl) influences solubility and hydrolysis rates:

- Ethyl Esters: this compound and its analogs exhibit higher lipophilicity than methyl esters, affecting bioavailability and membrane permeability .

- Methyl Esters: Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate () may hydrolyze faster under basic conditions due to reduced steric protection of the ester carbonyl.

Analytical and Application Insights

- NMR Analysis: Derivatives like 2-(2-(4-fluorophenyl)hydrazono)propanoate () highlight challenges in quantifying pyruvate analogs via ¹H-NMR due to solvent exchangeability. Internal standards (e.g., ethyl viologen) may improve accuracy for similar compounds .

- Pharmaceutical Potential: Pyrazole esters are intermediates in drug synthesis. For example, the amino analog () could serve as a precursor for kinase inhibitors, while iodo derivatives () are useful in radiopharmaceuticals .

Biological Activity

Ethyl 2-(4-chloro-1H-pyrazol-1-yl)propanoate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a chlorine atom. Its molecular formula is , with a molecular weight of approximately 203.63 g/mol. The presence of the pyrazole moiety is crucial for its interaction with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with enzymes and receptors through several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds and hydrophobic interactions with active site residues. This inhibition can lead to altered metabolic pathways, making it a candidate for drug development.

- Receptor Modulation : The pyrazole structure allows for interaction with various receptor sites, potentially modulating their activity and influencing physiological responses.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, possibly through inhibition of cyclooxygenase enzymes, which play a role in inflammatory processes .

- Antitumor Activity : Research has shown that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines, indicating that this compound may also possess antitumor potential .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and related compounds. Below are key findings:

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives to understand its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(4-bromo-1H-pyrazol-1-yl)propanoate | C8H10BrN3O2 | Bromine substitution may enhance reactivity but alter biological activity. |

| Ethyl 2-(4-fluoro-1H-pyrazol-1-yl)propanoate | C8H10FN3O2 | Fluorine substitution affects pharmacokinetics and receptor binding affinity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.